![molecular formula C7H11BrN2OSi B14413553 5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine CAS No. 83768-01-8](/img/structure/B14413553.png)
5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine is a chemical compound with the molecular formula C7H11BrN2OSi It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of a bromine atom at the 5-position and a trimethylsilyloxy group at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine typically involves the reaction of 5-bromopyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
[ \text{5-Bromopyrimidine} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Hydrolysis: The trimethylsilyloxy group can be hydrolyzed to form the corresponding hydroxyl compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trimethylsilyloxy group.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other coupled products.
Hydrolysis: The major product is 5-bromo-2-hydroxypyrimidine.
Scientific Research Applications
5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo coupling reactions makes it valuable in the construction of biaryl compounds.
Biology: The compound can be used in the modification of nucleic acids and the study of enzyme interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine depends on the specific application and the target molecule. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product. The molecular targets and pathways involved vary depending on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Similar structure but with an iodine atom instead of the trimethylsilyloxy group.
5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine: Similar structure but with a tert-butyldimethylsiloxy group instead of the trimethylsilyloxy group.
5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine: Similar structure but with an additional trimethylsilyloxy group at the 4-position and a methyl group at the 5-position.
Uniqueness
5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine is unique due to the presence of both a bromine atom and a trimethylsilyloxy group, which allows it to participate in a wide range of chemical reactions
Properties
CAS No. |
83768-01-8 |
|---|---|
Molecular Formula |
C7H11BrN2OSi |
Molecular Weight |
247.16 g/mol |
IUPAC Name |
(5-bromopyrimidin-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C7H11BrN2OSi/c1-12(2,3)11-7-9-4-6(8)5-10-7/h4-5H,1-3H3 |
InChI Key |
JNJGLNPUHCCCAB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC=C(C=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


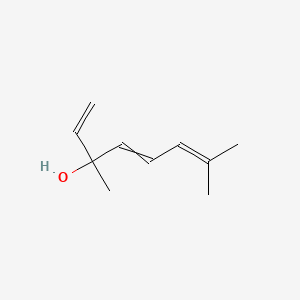

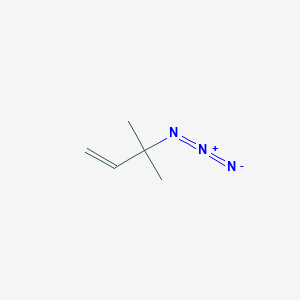
![4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one](/img/structure/B14413481.png)

![3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole](/img/structure/B14413488.png)

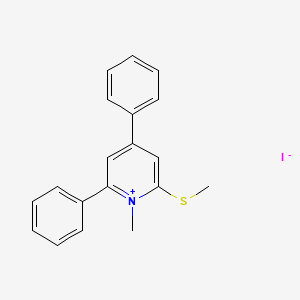
![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
![3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14413530.png)
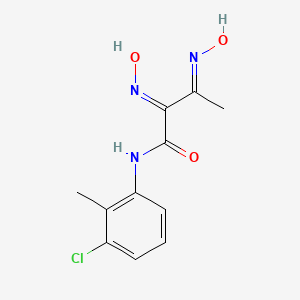
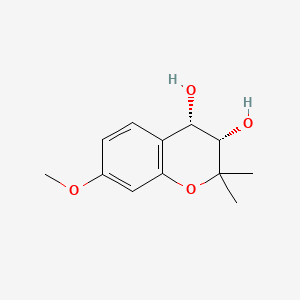
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
![2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14413543.png)
